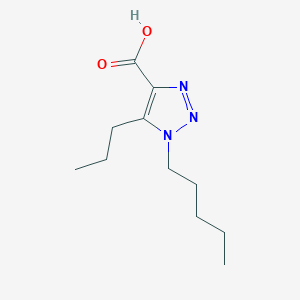
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized using “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium, which provides a green and efficient approach to synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles. This method utilizes a flow reactor and a heterogeneous copper catalyst to achieve high yields and functional group tolerance .
化学反应分析
Types of Reactions: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Substitution reactions can introduce new substituents to the triazole ring, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological and chemical properties .
科学研究应用
1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and corrosion inhibitors
作用机制
The mechanism of action of 1-pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase-II, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, inhibiting its activity and leading to potential therapeutic effects .
相似化合物的比较
1,2,3-Triazole: A basic triazole structure with diverse applications.
1,2,4-Triazole: Another triazole isomer with unique properties and applications.
1,5-Disubstituted 1,2,3-Triazoles: Compounds with similar substitution patterns but different biological activities
Uniqueness: 1-Pentyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazoles .
生物活性
1-Pentyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1267129-71-4) is a member of the triazole family, which has gained attention due to its diverse biological activities. This compound possesses a unique structure that contributes to its potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.29 g/mol
- Purity : 98%
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | High potency |
In a comparative study, the compound displayed notable efficacy against Candida albicans, with Minimum Inhibitory Concentration (MIC) values significantly lower than conventional antifungal agents.
Anticancer Activity
The triazole scaffold is recognized for its potential in anticancer therapy. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
This compound's mechanism includes:
- Inhibition of cell proliferation : The compound has been shown to interfere with cell cycle progression in cancer cell lines.
- Induction of apoptosis : It activates caspase pathways leading to programmed cell death.
Enzyme Inhibition
Triazoles are known for their ability to inhibit various enzymes. In particular, studies have focused on their role as xanthine oxidase inhibitors, which are relevant in treating conditions like gout.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Xanthine Oxidase | Mixed-type inhibitor | Submicromolar range |
Molecular docking studies suggest that the binding affinity of this compound at the active site of xanthine oxidase is significant, indicating its potential as a therapeutic agent for hyperuricemia-related disorders .
Structure-Activity Relationship (SAR)
The biological activities of triazole compounds are often influenced by their structural modifications. In the case of this compound:
- The length and branching of alkyl chains affect antimicrobial potency.
- Substituents on the triazole ring can enhance or reduce activity against specific targets.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antifungal Efficacy Study : A study involving various triazole derivatives showed that compounds structurally similar to 1-pentyl-5-propyl exhibited enhanced antifungal activity against resistant strains of Candida species .
- Cancer Cell Line Study : Research demonstrated that triazole derivatives were effective in inhibiting the growth of breast cancer cell lines (MCF7), suggesting potential application in cancer therapy .
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
1-pentyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-6-8-14-9(7-4-2)10(11(15)16)12-13-14/h3-8H2,1-2H3,(H,15,16) |
InChI 键 |
YTLMPIIBXNQPLL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C(=C(N=N1)C(=O)O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















